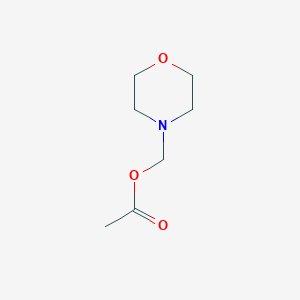

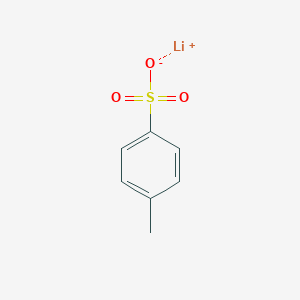

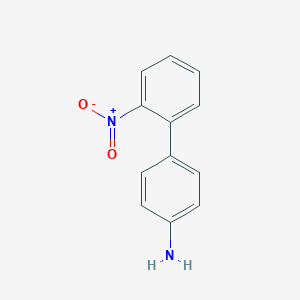

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-hydroxyphenyl)acrylamide” is a compound with the linear formula C9H9NO2 . It’s worth noting that the compound you’re asking about might have similar properties or uses, but without more specific information, it’s hard to say for sure .

Synthesis Analysis

There are methods for the synthesis of compounds similar to “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide”. For example, “N-(4-hydroxyphenyl)maleimide” can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . Another compound, “N-(4’-hydroxyphenyl)acetamide”, can be synthesized with 5-benzoyl-1-methylpyrrole-2-acetic acids .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide”, known as “N-(4-hydroxyphenyl)maleimide”, has a molecular formula of C10H7NO3 and an average mass of 189.167 Da .

Chemical Reactions Analysis

“N-(4-hydroxyphenyl)maleimide” can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. The thermal curing behaviors of the monomers and thermal stabilities of the polymers have been studied using thermal analysis .

Physical And Chemical Properties Analysis

“N-(4-hydroxyphenyl)maleimide” is functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. The thermal curing behaviors of the monomers and thermal stabilities of the polymers have been studied using thermal analysis .

科学研究应用

Antiviral Activity

Fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study also developed and characterized self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .

Cancer Treatment

Fenretinide inhibits several types of tumors in vitro, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR .

Drug Formulation

The study mentioned above also performed pharmacokinetic (PK) analysis comprising single-dose oral and IV plasma concentration-time profiles in mice . The PK analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement .

Metabolism Study

The same study found that 4-HPR exposure was limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism . This finding can be crucial for the development of new drug delivery systems.

Synthesis

There is a scalable, operator-friendly, and one-step procedure to synthesize highly pure 4-HPR without purification work-up and in quantitative yield . This procedure can be beneficial for large-scale production of the compound.

Internal Standard for Chromatography

For the correct determination of 4-HPR and its metabolites by chromatography, N - (4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard . This application is essential for the accurate determination of 4-HPR levels in tissues, which is crucial for its pre-clinical training .

作用机制

Target of Action

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets and induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide’s action affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The distribution of Fenretinide and its metabolites was investigated in the liver, serum, mammary gland, and urinary bladder of female rats and mice . Following an intravenous dose, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces .

Result of Action

Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

安全和危害

While specific safety and hazard information for “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide” is not available, a similar compound, “N-(4-Hydroxyphenyl)glycine”, has a safety data sheet available. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

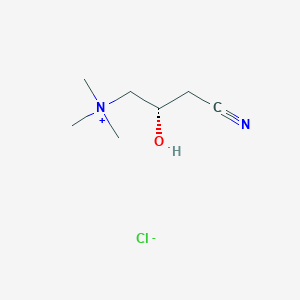

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXDQTZNODCHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407096 |

Source

|

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

CAS RN |

1148-53-4 |

Source

|

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)

![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)